2-[(4-Methylphenyl)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide
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Overview
Description
2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a nitro group, a benzodioxole ring, and an acetohydrazide moiety, making it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methylphenylamine with an appropriate aldehyde to form a Schiff base, followed by the reaction with hydrazine derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group and benzodioxole ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide
Uniqueness
2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O5/c1-11-2-4-13(5-3-11)18-9-17(22)20-19-8-12-6-15-16(26-10-25-15)7-14(12)21(23)24/h2-8,18H,9-10H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
ZHAAJZAKGUTABG-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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